Methyl 3-(aminomethyl)oxetane-3-carboxylate is a small organic molecule characterized by its unique structure and properties. Its molecular formula is CHNO, with a molecular weight of 145.16 g/mol. This compound has garnered attention in various fields of scientific research, particularly due to its potential applications in medicinal chemistry and material science.
The compound is available from various chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis typically involves the cyclization of appropriate precursors, which can vary depending on the desired properties and applications of the final product.
Methyl 3-(aminomethyl)oxetane-3-carboxylate falls under the category of oxetanes, which are four-membered cyclic ethers. Its specific classification includes being an amino acid derivative due to the presence of an aminomethyl group, making it relevant in studies related to amino acids and their derivatives.
The synthesis of Methyl 3-(aminomethyl)oxetane-3-carboxylate generally involves several key steps:
The synthesis can involve varying conditions such as solvent choice, temperature control, and reaction time to optimize yield and purity. Advanced techniques like continuous flow synthesis may also be employed in industrial settings to enhance efficiency.
Methyl 3-(aminomethyl)oxetane-3-carboxylate features a four-membered oxetane ring with a carboxylate group and an aminomethyl substituent. The structural formula can be represented as follows:
The compound's molecular geometry allows for unique interactions with biological targets, influencing its reactivity and potential applications in medicinal chemistry.
Methyl 3-(aminomethyl)oxetane-3-carboxylate can undergo several chemical reactions:
Each type of reaction involves specific reagents and conditions that must be carefully controlled to achieve desired outcomes. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
The mechanism of action for Methyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with biological molecules. The presence of the aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with nucleophilic sites in proteins or enzymes, potentially leading to enzyme inhibition or modulation of cellular processes.
Research indicates that these interactions can influence various biochemical pathways, making this compound a candidate for further studies in drug development.
These properties contribute to its usability in both laboratory settings and potential industrial applications.
Methyl 3-(aminomethyl)oxetane-3-carboxylate has a wide range of applications across various scientific fields:
Oxetane-3-one serves as the principal starting material for the synthesis of methyl 3-(aminomethyl)oxetane-3-carboxylate due to its commercial availability in kilogram quantities and favorable ring stability under controlled conditions. Classical homologation methods involving vinyl ether formation followed by hydrolysis proved ineffective for this strained system, as they induced significant ring-opening side reactions due to the oxetane's sensitivity under acidic or basic conditions [5]. To overcome this limitation, innovative styrene-based homologation sequences were developed, leveraging the ketone's inherent electrophilicity.
A pivotal approach employs a regioselective Wittig reaction between oxetane-3-one and (carbethoxymethylene)triphenylphosphorane, yielding the corresponding α,β-unsaturated ester. Subsequent diastereoselective epoxidation using meta-chloroperbenzoic acid (mCPBA) generates the glycidate intermediate with high stereochemical control. This step is critical for maintaining ring integrity, as traditional peracid-mediated epoxidations promoted undesired ring fragmentation [5]. Alternative routes utilize phosphonate-based olefination reagents (e.g., triethyl phosphonoacetate) under Horner-Wadsworth-Emmons conditions, offering improved E-selectivity (>95%) and reduced purification complexity compared to Wittig protocols.
Table 1: Homologation Routes to Unsaturated Esters from Oxetane-3-One
Reagent System | Reaction Conditions | Intermediate Formed | Yield (%) | Advantages |
---|---|---|---|---|
(Carbethoxymethylene) PPh₃ | Toluene, reflux, 12 h | Ethyl 3-(oxetan-3-ylidene)acetate | 65-75 | Simplicity |
Triethyl phosphonoacetate | NaH, THF, 0°C to RT, 4 h | Ethyl (E)-3-(oxetan-3-yl)acrylate | 80-90 | Higher yield, better E-selectivity |
Styryldiethylphosphonate | t-BuOK, THF, -78°C to RT | Ethyl (E)-4-(oxetan-3-yl)but-3-enoate | 70-85 | Access to extended chain homologs |
The homologated unsaturated ester intermediates require functional group manipulation to install the aminomethyl moiety while preserving the oxetane core. A regioselective deacetylation-oxidation sequence was developed to transform the glycidate intermediate into the target carboxylate. Initial efforts focused on hydrolyzing the epoxide ring under acidic conditions, but this led to competitive oxetane ring opening [5]. To circumvent this, a chemoselective deacetylation strategy was implemented using potassium carbonate in methanol, which selectively cleaves the acetyl group of intermediates like methyl 3-(oxetan-3-yl)-3-(acetyloxy)propanoate (7a) without disturbing the epoxide or oxetane functionalities.
Following deacetylation, the resulting secondary alcohol undergoes stepwise oxidation to the carboxylic acid. A two-step protocol employing catalytic tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) for aldehyde formation, followed by Pinnick oxidation (NaClO₂, NaH₂PO₄), proved optimal. This sequence avoids the harsh conditions of chromium-based oxidants, which degrade the oxetane. Crucially, the oxidation step must be conducted below 25°C to prevent decarboxylation or epimerization at the C3 position of the oxetane [5]. The final esterification with diazomethane or methanol/sulfuric acid furnishes methyl oxetane-3-carboxylate, a direct precursor to the aminomethyl derivative.
Table 2: Optimization of Deacetylation and Oxidation Steps
Step | Reagent | Conditions | Yield (%) | Critical Parameters |
---|---|---|---|---|
Regioselective Deacetylation | K₂CO₃ | MeOH, 0°C, 2 h | 90-95 | Temperature control to prevent epoxide opening |
Alcohol to Aldehyde Oxidation | TPAP (2 mol %), NMO | CH₂Cl₂, 4Å MS, RT, 1 h | 85-90 | Exclusion of moisture |
Aldehyde to Acid Oxidation | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O (2:1), 0°C, 30 min | 90-95 | pH maintenance at 5-6 |
Esterification | CH₂N₂ or MeOH/H₂SO₄ | Et₂O, 0°C or reflux, 12 h | 95-99 | Acid catalysis required for MeOH/H₂SO₄ |
A significant advancement in the synthesis involved telescoping the epoxide hydrolysis and oxidation steps into a single operational sequence, eliminating the need to isolate sensitive intermediates. This process hinges on the controlled acid-catalyzed epoxide ring opening of methyl 3-(oxiran-2-yl)oxetane-3-carboxylate derivatives, followed by in situ oxidation. Using a catalytic amount of methanesulfonic acid (0.1 equiv) in aqueous acetone (4:1 acetone/H₂O) at 40°C, the epoxide undergoes regioselective hydrolysis to the diol without compromising the oxetane ring [5].
The diol intermediate is directly subjected to periodate-mediated oxidative cleavage using sodium periodate (1.05 equiv) in the same reactor. This one-pot transformation generates the aldehyde quantitatively, which is subsequently oxidized to the carboxylic acid without isolation via the Pinnick protocol. This telescoped approach reduces overall process time by 40% and improves the isolated yield of methyl oxetane-3-carboxylate to >80% from the epoxide precursor. Key to success is maintaining the reaction pH between 4-5 during hydrolysis to prevent oxetane degradation and employing substoichiometric acid to minimize competitive diol dehydration [5]. Flow chemistry platforms have further enhanced this sequence by enabling precise residence time control during the exothermic epoxide hydrolysis step.
The free base of methyl 3-(aminomethyl)oxetane-3-carboxylate exhibits limited stability and hygroscopicity, necessitating conversion to crystalline salts for practical handling and storage. Hemioxalate salt formation represents a strategic approach, leveraging the complementary hydrogen-bonding capabilities of oxalic acid. The stoichiometric reaction (2:1 base-to-oxalic acid ratio) in ethanol or methanol yields the hemioxalate co-crystal (C₆H₁₁NO₃·0.5C₂H₂O₄), which displays enhanced crystallinity and stability. X-ray diffraction analysis reveals a robust supramolecular architecture where the protonated aminomethyl group forms N–H···O hydrogen bonds with oxalate anions, while ester carbonyls engage in C=O···H–N interactions, creating a layered network [3].
For pharmaceutical applications, the hydrochloride salt (CAS# 2253631-59-1) is preferred due to its high solubility in aqueous media. Synthesis involves treating the free base with hydrogen chloride (1.0 equiv) in anhydrous diethyl ether or dichloromethane, precipitating the hydrochloride as a white crystalline solid. Process optimization revealed that strict control of HCl stoichiometry (<1.1 equiv) prevents ester hydrolysis, while cooling to 0–5°C during addition minimizes degradation. The hydrochloride salt exhibits a melting point of 142–145°C and significantly reduced hygroscopicity compared to the free base [8]. Co-crystal engineering with dicarboxylic acids (e.g., succinic, fumaric) has yielded additional crystalline forms with tailored solubility profiles.
Table 3: Characteristics of Methyl 3-(Aminomethyl)Oxetane-3-Carboxylate Salts
Salt Form | Molecular Formula | Appearance | Key Stabilizing Interactions | Applications |
---|---|---|---|---|
Hemioxalate Co-crystal | C₁₄H₂₄N₂O₁₀ | White crystalline solid | N–H···O (oxalate), C=O···H–N, O–H···O | Improved crystallinity for characterization |
Hydrochloride | C₆H₁₂ClNO₃ | Hygroscopic white powder | Ionic N⁺–H···Cl⁻, C=O···H–N | Preferred form for biological studies |
Succinate Co-crystal | C₆H₁₁NO₃·C₄H₆O₄ | Needle-like crystals | Charge-assisted N–H···OOC, O–H···O(ester) | Solubility modulation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: